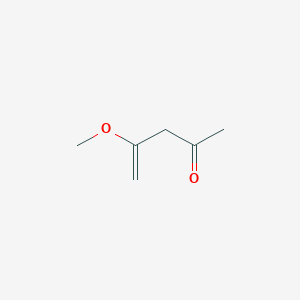

4-Penten-2-one,4-methoxy-(9ci)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-methoxypent-4-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h2,4H2,1,3H3 |

InChI Key |

ZKTWFURGUOIHIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 3 Penten 2 One and Its Derivatives

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Detailed and specific research on the chemo-, regio-, and stereoselective synthesis of 4-methoxy-3-penten-2-one and its derivatives is not well-documented in the current body of scientific literature. The subsections below reflect this lack of specific data.

Asymmetric Synthesis Approaches to Optically Active Enantiomers of 4-Methoxy-3-penten-2-one Analogues

There is a significant gap in the scientific literature regarding the asymmetric synthesis of optically active enantiomers of 4-methoxy-3-penten-2-one analogues. While asymmetric synthesis is a well-established field for many classes of compounds, specific methodologies tailored to this particular scaffold have not been a prominent focus of published research. General strategies for the asymmetric synthesis of related α,β-unsaturated ketones often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. However, the application and efficacy of these methods for producing enantiomerically enriched analogues of 4-methoxy-3-penten-2-one have not been specifically reported.

Diastereoselective Control in the Formation of Complex Structures Incorporating the 4-Methoxy-3-penten-2-one Moiety

Similarly, there is a lack of specific studies detailing diastereoselective control in the synthesis of more complex molecules that incorporate the 4-methoxy-3-penten-2-one moiety. In general, achieving high diastereoselectivity in the synthesis of complex molecules is a critical aspect of modern organic chemistry. This is often accomplished by leveraging substrate control, auxiliary control, or reagent control to favor the formation of one diastereomer over others. For a molecule containing the 4-methoxy-3-penten-2-one fragment, this would involve stereocontrolled reactions at the α- or β-positions of the enone system, or reactions involving the ketone functionality. Without specific research examples, any discussion of diastereoselective strategies would be purely speculative and fall outside the scope of this focused review.

Green Chemistry Principles in the Synthesis of 4-Methoxy-3-penten-2-one

Design and Application of Environmentally Benign Solvent Systems, including Ionic Liquids

While the use of environmentally benign solvents is a cornerstone of green chemistry, there are no published studies that specifically investigate or report on the use of such solvents for the synthesis of 4-methoxy-3-penten-2-one. In broader contexts, ionic liquids have been explored as alternative reaction media for various organic transformations, including the synthesis of α,β-unsaturated ketones, due to their low vapor pressure and potential for recyclability. However, their application to the synthesis of this specific compound, including data on reaction efficiency and yields, has not been documented.

Development of Novel Catalytic Systems (e.g., Organocatalysis, Heterogeneous Catalysis)

The development of novel catalytic systems is a key area of green chemistry research. Organocatalysis and heterogeneous catalysis offer potential advantages in terms of reduced metal contamination and catalyst recyclability. However, a review of the literature does not yield specific examples of the development or application of such catalytic systems for the synthesis of 4-methoxy-3-penten-2-one. While these catalytic approaches are widely used for the synthesis of other enone-containing compounds, their adaptation and optimization for this particular target molecule have not been reported.

Exploration of Energy-Efficient Synthetic Protocols (e.g., Microwave-Assisted, Sonochemical)

Energy-efficient synthetic methods, such as microwave-assisted and sonochemical techniques, can significantly reduce reaction times and energy consumption. While these methods have been successfully applied to a wide range of organic reactions, there is no specific mention in the scientific literature of their use in the synthesis of 4-methoxy-3-penten-2-one. Therefore, no data on reaction conditions, times, or yields for these energy-efficient protocols are available for this compound.

Multi-Component Reactions (MCRs) for the Construction of 4-Methoxy-3-penten-2-one Scaffolds

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. caltech.edutaylorandfrancis.com This approach is highly valued in synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. caltech.eduwindows.net While specific MCRs for the direct synthesis of 4-methoxy-3-penten-2-one are not extensively documented, the principles of MCRs can be applied to construct its core scaffold and related derivatives.

A plausible MCR approach for a 4-methoxy-3-penten-2-one-type scaffold could involve the condensation of a β-dicarbonyl compound, an orthoester, and an amine or other nucleophile. For instance, a reaction between acetylacetone (B45752), trimethyl orthoacetate (as a source of both the methoxy (B1213986) group and a reactant), and an aniline (B41778) derivative could potentially yield a more complex enaminone structure, a valuable derivative of the basic 4-methoxy-3-penten-2-one scaffold. The control of chemo- and regioselectivity in such reactions is crucial and can be influenced by catalysts, solvents, and temperature. windows.net

The power of MCRs lies in their ability to create libraries of compounds by varying the individual components. This modularity allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Table 1: Hypothetical Multi-Component Reaction for 4-Methoxy-3-penten-2-one Analogue

| Component A | Component B | Component C | Catalyst | Potential Product Scaffold |

| 2,4-Pentanedione | Trimethyl orthoacetate | Aniline | Acetic Acid | β-Enaminone derivative |

| Ethyl acetoacetate | Triethyl orthoformate | Benzylamine | Sc(OTf)₃ | Substituted aminocrotonate |

| 1,3-Cyclohexanedione | Trimethyl orthoacetate | Hydrazine (B178648) | p-TsOH | Functionalized pyrazole (B372694) |

Utilizing Novel Precursors for Efficient 4-Methoxy-3-penten-2-one Construction

The classical and most direct synthesis of 4-methoxy-3-penten-2-one involves the selective O-methylation of a readily available and symmetric precursor, 2,4-pentanedione (acetylacetone). chemsrc.com While this is a well-known transformation, recent advancements focus on improving selectivity and yield through the use of specific reagents and catalytic systems, which can be considered a modern approach to utilizing this common precursor.

The primary challenge in the alkylation of 2,4-pentanedione is controlling C-alkylation versus O-alkylation. The formation of the desired O-alkylated product, 4-methoxy-3-penten-2-one, requires conditions that favor the reaction at the oxygen atom of the enolate. This is often achieved by using hard alkylating agents or by modifying the reaction conditions to influence the nucleophilicity of the enolate.

Key strategies include:

Reaction with Trimethyl Orthoacetate: This reagent can react with 2,4-pentanedione under acidic conditions to directly afford 4-methoxy-3-penten-2-one.

Enolate Formation and Methylation: Formation of the enolate of 2,4-pentanedione with a suitable base, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. The choice of solvent and counter-ion can significantly influence the O/C alkylation ratio. Aprotic polar solvents generally favor O-alkylation.

Table 2: Comparison of Precursor Methylation Methods for 4-Methoxy-3-penten-2-one Synthesis

| Precursor | Methylating Agent | Base/Catalyst | Solvent | Typical Outcome |

| 2,4-Pentanedione chemsrc.com | Dimethyl Sulfate | K₂CO₃ | Acetone (B3395972) | Good yield of O-alkylation product |

| 2,4-Pentanedione | Methyl Iodide | NaH | THF | Mixture of O- and C-alkylation products |

| 2,4-Pentanedione | Trimethyl Orthoacetate | H₂SO₄ (cat.) | Toluene | Predominantly O-alkylation |

| 2,4-Pentanedione | Diazomethane (B1218177) | None | Diethyl Ether | High yield of O-alkylation, but hazardous reagent |

Fluorinated and Halogenated Analogues: Synthetic Strategies and Reactivity Modulation

The introduction of halogen atoms, particularly fluorine, into organic molecules is a powerful strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, bioavailability, and electronic characteristics.

Synthetic Strategies:

The synthesis of halogenated analogues of 4-methoxy-3-penten-2-one can be approached in two main ways: by building the molecule from halogenated precursors or by direct halogenation of the pre-formed scaffold.

Fluorinated Analogues: The synthesis of fluorinated derivatives often relies on using fluorinated building blocks. For example, a reaction could start with trifluoroacetylacetone, which can then be selectively O-methylated to produce a trifluoromethyl analogue of 4-methoxy-3-penten-2-one. Chemoenzymatic methods are also emerging as a viable route for the synthesis of complex fluorinated compounds. nih.gov In some cases, nucleophilic aromatic substitution (SNAr) can be used, where a fluorine atom on an aromatic precursor is displaced by a methoxy group, a strategy used in the synthesis of fluorinated chalcones. acgpubs.org The synthesis of fluorinated pyrazoles from related β-alkoxyvinyl trifluoroketones highlights the utility of such fluorinated synthons in creating more complex heterocyclic systems. researchgate.net

Other Halogenated Analogues (Cl, Br, I): For chloro, bromo, and iodo analogues, direct halogenation of the 4-methoxy-3-penten-2-one scaffold is a more common approach. The electron-rich double bond can react with electrophilic halogenating agents. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are often used for the controlled halogenation of such activated double bonds, a technique known as late-stage functionalization. nih.gov The reaction conditions can be tuned to favor addition to the double bond or substitution at the allylic methyl group.

Reactivity Modulation:

The incorporation of halogens significantly alters the electronic nature of the 4-methoxy-3-penten-2-one scaffold.

Inductive Effect: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect deactivates the carbon-carbon double bond towards electrophilic attack but activates it towards nucleophilic conjugate addition. The reactivity of the carbonyl group is also enhanced, making it more susceptible to attack by nucleophiles.

Fluorine's Unique Properties: Fluorine, being the most electronegative element, has the most pronounced effect. The introduction of a trifluoromethyl group, for instance, dramatically increases the electrophilicity of the carbonyl carbon and can significantly alter the molecule's conformation and binding properties.

Table 3: Synthetic Strategies for Halogenated 4-Methoxy-3-penten-2-one Analogues

| Halogen | Synthetic Strategy | Reagent/Precursor Example | Position of Halogenation |

| Fluorine | Building from precursor | 1,1,1-Trifluoro-2,4-pentanedione | On methyl group (e.g., CF₃) |

| Chlorine | Direct halogenation | N-Chlorosuccinimide (NCS) | Vinylic position |

| Bromine | Direct halogenation | N-Bromosuccinimide (NBS) nih.gov | Vinylic or allylic position |

| Iodine | Direct halogenation | N-Iodosuccinimide (NIS) nih.gov | Vinylic position |

Reactivity and Mechanistic Organic Chemistry of 4 Methoxy 3 Penten 2 One

Electrophilic and Nucleophilic Properties of the Conjugated Enone System

The chemical behavior of 4-methoxy-3-penten-2-one is dictated by the interplay of its functional groups: a ketone, a carbon-carbon double bond, and a methoxy (B1213986) substituent. This arrangement forms a conjugated enone system, which confers both electrophilic and nucleophilic characteristics to the molecule.

The enone structure makes 4-methoxy-3-penten-2-one susceptible to various reactions. Nucleophilic additions can occur at the carbonyl group, while conjugate additions (1,4-additions) are possible at the α,β-unsaturated system. vulcanchem.com Electrophilic attacks can also take place at the double bond. vulcanchem.com

The presence of the methoxy group significantly influences the reactivity of the conjugated system. It enhances reactivity in atmospheric oxidation by stabilizing the transition state through inductive and hyperconjugative effects. This leads to a reaction rate with hydroxyl radicals that is approximately twice as fast as methyl-substituted analogues like 3-penten-2-one.

Furthermore, the electron-donating nature of the methoxy group accelerates conjugate addition reactions by stabilizing transition states. This allows for rapid and regioselective formation of products, a kinetic profile not observed in its non-oxygenated counterparts.

The molecule's structure, specifically the restricted rotation around the carbon-carbon double bond, gives rise to (E)- and (Z)-stereoisomers. The specific isomer used can be critical in a reaction, as the stereochemistry of the starting material can dictate the stereochemical outcome of the product.

Cycloaddition Reactions Involving 4-Methoxy-3-penten-2-one as a Dienophile or Diene

[3+2] cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. researchgate.netsci-rad.com In these reactions, a three-atom component (TAC) reacts with a two-atom component (the dipolarophile) to form the heterocyclic product. sci-rad.com 4-Methoxy-3-penten-2-one, with its electron-deficient double bond, can act as a dipolarophile in such reactions.

The polarity of the reactants plays a significant role in these cycloadditions. For instance, in reactions between C-arylnitrones and perfluoro 2-methylpent-2-ene, the interaction is highly polar, which can suggest a stepwise mechanism involving a zwitterionic intermediate. mdpi.com However, DFT calculations have shown that despite the polar nature, these reactions often proceed through a one-step, concerted mechanism. mdpi.com

The versatility of [3+2] cycloadditions allows for the synthesis of a wide variety of heterocycles, including those containing nitrogen, oxygen, and sulfur, often with high regio- and stereoselectivity. researchgate.netsci-rad.com

The conjugated enone system of 4-methoxy-3-penten-2-one makes it a suitable substrate for aldol (B89426) and vinylogous aldol reactions. In a base-catalyzed aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com

The reactivity of the enone system can be modulated by the substituents. For example, the methoxy group can influence the stereochemical outcome of the reaction.

Catalytic Transformations and Their Underlying Mechanisms

Transition metal catalysts are widely employed to mediate a variety of organic transformations, including cycloaddition and C-H activation reactions. acs.orgmdpi.com These catalysts can enhance reaction rates and control selectivity. acs.org In the context of cycloadditions, transition metals can complex with unsaturated species, facilitating reactions that are otherwise difficult to achieve. acs.org

For instance, transition metal-catalyzed nitrene transfer reactions are a powerful method for C-N bond formation. nsf.gov The choice of catalyst and solvent can significantly impact the yield and selectivity of these reactions. nsf.gov Similarly, palladium complexes can catalyze the reaction of diazomethane (B1218177) with electron-deficient olefins like α,β-unsaturated ketones. acs.org

Organocatalysis provides a complementary approach to transition metal catalysis, often utilizing small organic molecules to catalyze reactions.

The Krapcho decarboxylation is a useful reaction for the hydrolysis and subsequent decarboxylation of esters that have an electron-withdrawing group in the beta position. youtube.comwikipedia.org This reaction is typically carried out in a dipolar aprotic solvent like DMSO at high temperatures, often with the addition of a salt such as NaCl or LiCl to accelerate the reaction. wikipedia.org

The mechanism of the Krapcho decarboxylation is believed to proceed via a nucleophilic attack of an anion (from the salt) on the alkyl group of the ester in an SN2 fashion. youtube.comwikipedia.org This leads to the formation of an enolate intermediate, which is then quenched by water. youtube.com The reaction works best with methyl esters due to their higher susceptibility to SN2 reactions. wikipedia.org

An advantage of the Krapcho decarboxylation is that it proceeds under essentially neutral conditions, allowing for the use of both acid- and base-sensitive substrates. youtube.comresearchgate.net The reaction also exhibits high functional group tolerance, with double bonds typically not being isomerized and labile stereocenters often remaining intact. youtube.comresearchgate.net

Conjugate Additions and Enolate Chemistry of 4-Methoxy-3-penten-2-one

The reactivity of 4-methoxy-3-penten-2-one is significantly influenced by the presence of the α,β-unsaturated ketone functionality. This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.org The methoxy group at the 4-position further modulates the electronic properties of the conjugated system.

In a typical Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org For 4-methoxy-3-penten-2-one, this results in the formation of a new carbon-carbon or carbon-heteroatom bond at the 3-position. The reaction proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by a rearrangement of electrons to form an enolate, which is then protonated. youtube.com

A variety of nucleophiles can participate in conjugate additions with 4-methoxy-3-penten-2-one. These include "soft" nucleophiles such as organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from malonic esters or β-ketoesters. masterorganicchemistry.comyoutube.com Harder nucleophiles, like organolithium or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.com

The enolate chemistry of 4-methoxy-3-penten-2-one is also a crucial aspect of its reactivity. Deprotonation at the α-carbon (C-1) can generate an enolate, which is a potent nucleophile. bham.ac.uk However, due to the extended conjugation, deprotonation can also occur at the γ-carbon (C-5), leading to a dienolate. The regioselectivity of reactions involving the enolate is dependent on the reaction conditions, such as the base used, temperature, and solvent. bham.ac.uk This enolate can then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds.

Table 1: Examples of Conjugate Addition Reactions with 4-Methoxy-3-penten-2-one

| Nucleophile (Michael Donor) | Reagent Example | Expected Product Structure | Product Name |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-Methoxy-3-methylpentan-2-one | |

| Enamine | 1-(Cyclopent-1-en-1-yl)pyrrolidine | 2-(1-Methoxy-2-oxobutyl)cyclopentan-1-one | |

| Malonate Ester Anion | Diethyl malonate / NaOEt | Diethyl 2-(1-methoxy-2-oxobutyl)malonate |

Functional Group Interconversions and Derivatization Strategies

Selective Reduction and Oxidation Pathways

The selective transformation of the functional groups in 4-methoxy-3-penten-2-one, namely the ketone and the carbon-carbon double bond, allows for the synthesis of a variety of derivatives.

Selective Reduction:

The reduction of the α,β-unsaturated ketone system in 4-methoxy-3-penten-2-one can lead to different products depending on the reducing agent and reaction conditions.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group, yielding 4-methoxy-3-penten-2-ol. This can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures. These reagents are generally effective for the reduction of ketones without affecting the double bond.

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced to a single bond, resulting in 4-methoxypentan-2-one. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under controlled conditions is a common method for this transformation.

Complete Reduction: The complete reduction of both the ketone and the alkene functionalities would yield 4-methoxypentan-2-ol. This can be accomplished through more vigorous catalytic hydrogenation or by using a combination of reducing agents.

Selective Oxidation:

The oxidation of 4-methoxy-3-penten-2-one can also be directed to either the alkene or the allylic position.

Epoxidation: The carbon-carbon double bond can be oxidized to form an epoxide, 4-methoxy-4,5-epoxypentan-2-one, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond, yielding acetone (B3395972) and methyl glyoxal. An oxidative workup would produce acetic acid and pyruvic acid.

Allylic Oxidation: Oxidation at the allylic position (the methyl group at C-5) can be achieved using reagents like selenium dioxide (SeO₂), which would introduce a hydroxyl group to form 5-hydroxy-4-methoxy-3-penten-2-one.

Table 2: Selective Reduction and Oxidation of 4-Methoxy-3-penten-2-one

| Transformation | Reagent | Product Structure | Product Name |

| Ketone Reduction | NaBH₄ | 4-Methoxy-3-penten-2-ol | |

| Alkene Reduction | H₂, Pd/C | 4-Methoxypentan-2-one | |

| Epoxidation | m-CPBA | 4,5-Epoxy-4-methoxypentan-2-one |

Carbon-Carbon Bond Forming Reactions

Beyond conjugate additions, the enolate of 4-methoxy-3-penten-2-one is a key intermediate for various carbon-carbon bond-forming reactions. chemistry.coach The regioselectivity of these reactions is a critical consideration.

Alkylation: The enolate, generated by a suitable base like lithium diisopropylamide (LDA), can react with alkyl halides in an S(_N)2 reaction to introduce an alkyl group at the α-carbon. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, potentially leading to alkylation at the C-1 or C-5 position. bham.ac.uk

Aldol Addition: The enolate can also act as a nucleophile in aldol additions with aldehydes or ketones. This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to form a new α,β-unsaturated system. The Robinson annulation, a powerful ring-forming reaction, combines a Michael addition with an intramolecular aldol condensation. vanderbilt.edu

Acylation: Reaction of the enolate with acyl chlorides or anhydrides results in the formation of a β-dicarbonyl compound. This introduces an acyl group at the α-position, providing access to a different class of derivatives.

Table 3: Carbon-Carbon Bond Forming Reactions Involving the Enolate of 4-Methoxy-3-penten-2-one

| Reaction Type | Electrophile | Expected Product Structure (after protonation) | Product Class |

| Alkylation | Methyl iodide (CH₃I) | α-Alkylated Ketone | |

| Aldol Addition | Acetaldehyde (CH₃CHO) | β-Hydroxy Ketone | |

| Acylation | Acetyl chloride (CH₃COCl) | β-Dicarbonyl Compound |

Rearrangement Reactions and Tautomeric Equilibria in 4-Methoxy-3-penten-2-one Systems

The structure of 4-methoxy-3-penten-2-one allows for the possibility of tautomeric equilibria, particularly under acidic or basic conditions. Tautomers are constitutional isomers of organic compounds that readily interconvert.

The most relevant tautomeric form for 4-methoxy-3-penten-2-one, besides the keto form, is its enol tautomer. The presence of the conjugated system can stabilize the enol form to some extent. The equilibrium between the keto and enol forms is a fundamental aspect of the reactivity of carbonyl compounds. bham.ac.uk

Furthermore, related structures have been shown to exist as an equilibrium mixture of tautomers. For instance, a similar compound, 4-(4-Methoxyphenylamino)-3-phenylazo-3-penten-2-one, was found to exist as an equilibrium of hydrazoimino and azoenamine tautomers. researchgate.net This suggests that in derivatives of 4-methoxy-3-penten-2-one where other functional groups are introduced, a complex tautomeric equilibrium might be established.

While specific named rearrangement reactions for 4-methoxy-3-penten-2-one are not extensively documented, its structure suggests potential for rearrangements under certain conditions. For example, acid-catalyzed rearrangements could potentially lead to the migration of the double bond or other structural reorganizations. The vinyl ether moiety could also participate in specific rearrangements known for this functional group.

Applications of 4 Methoxy 3 Penten 2 One As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of 4-methoxy-3-penten-2-one, possessing two electrophilic sites, makes it an ideal starting material for the construction of various heterocyclic rings through condensation and cycloaddition reactions.

Pyrazole (B372694) and its derivatives are a critical class of five-membered heterocyclic compounds renowned for their wide range of pharmacological activities. nih.gov The synthesis of the pyrazole nucleus is a significant focus in medicinal chemistry. researchgate.netmdpi.com One of the most fundamental and widely used methods for synthesizing pyrazoles is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov

4-Methoxy-3-penten-2-one acts as a synthetic equivalent of acetylacetone (B45752). In a typical reaction, it undergoes a cyclocondensation reaction with various hydrazines. The reaction proceeds via an initial nucleophilic attack by the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization with the elimination of water and methanol (B129727) to yield the stable aromatic pyrazole ring. This method allows for the regioselective synthesis of a wide array of substituted pyrazoles by varying the substituents on the hydrazine reactant. mdpi.com

For example, the reaction with phenylhydrazine (B124118) would yield 1,5-dimethyl-3-phenylpyrazole (B88409) and/or 1,3-dimethyl-5-phenylpyrazole, depending on the reaction conditions which dictate the regioselectivity of the initial attack. The general synthetic approach is highly versatile and has been adapted for various substituted hydrazines and reaction conditions, including microwave-assisted synthesis and the use of solid catalysts to improve yields and selectivity. mdpi.com

Table 1: Synthesis of Pyrazole Derivatives from 4-Methoxy-3-penten-2-one

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 4-Methoxy-3-penten-2-one | Hydrazine Hydrate | Ethanol, Reflux | Dimethylpyrazole |

| 4-Methoxy-3-penten-2-one | Phenylhydrazine | Acetic Acid, Heat | Phenyl-substituted Dimethylpyrazole |

Similar to the synthesis of pyrazoles, 4-methoxy-3-penten-2-one is a key precursor for six-membered heterocyclic systems like pyrimidines and pyranones. Fused pyrimidine (B1678525) cores are considered privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. rsc.org

The synthesis of pyrimidines typically involves the condensation of a 1,3-dielectrophile, such as 4-methoxy-3-penten-2-one, with a compound containing an N-C-N fragment, like urea, thiourea, or guanidine (B92328). The reaction, often carried out under basic conditions, results in the formation of the pyrimidine ring. For instance, reacting 4-methoxy-3-penten-2-one with guanidine hydrochloride in the presence of a base like sodium hydroxide (B78521) would yield a 2-amino-4,6-dimethylpyrimidine. nih.gov This strategy is a cornerstone for creating diverse pyrimidine libraries for drug discovery. nih.gov

Pyranone scaffolds can also be accessed from similar precursors. Although direct synthesis from 4-methoxy-3-penten-2-one is less commonly cited, related α,β-unsaturated carbonyl compounds are known to participate in hetero-Diels-Alder reactions to form dihydropyran systems, which can be further oxidized to pyranones. nih.gov

Table 2: Synthesis of Pyrimidine Scaffolds from 4-Methoxy-3-penten-2-one

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 4-Methoxy-3-penten-2-one | Guanidine | Base (e.g., NaOH), Ethanol, Reflux | 2-Amino-4,6-dimethylpyrimidine nih.gov |

| 4-Methoxy-3-penten-2-one | Urea | Acid or Base Catalyst, Heat | 4,6-Dimethylpyrimidin-2(1H)-one |

The reactivity of 4-methoxy-3-penten-2-one extends to the synthesis of more complex fused and polycyclic heterocyclic systems. These structures are often found in biologically active molecules and advanced materials. mdpi.com Methodologies for constructing these systems include intramolecular cyclizations of functionalized precursors derived from 4-methoxy-3-penten-2-one or through cycloaddition reactions.

For instance, derivatives of 4-methoxy-3-penten-2-one can be elaborated into dienes or dienophiles for use in Diels-Alder reactions to construct fused cyclohexene (B86901) rings, which can then be further manipulated into aromatic or heteroaromatic systems. researchgate.net Additionally, [3+2] cycloaddition reactions, a powerful tool for building five-membered rings, can potentially utilize derivatives of this compound. mdpi.com The synthesis of fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines often starts from functionalized pyrazoles, which themselves can be derived from 4-methoxy-3-penten-2-one, showcasing its role as a primary building block for multi-ring systems. researchgate.net The development of new synthetic routes to polycyclic systems, including those with seven-membered rings, is an active area of research, where versatile precursors are highly sought after. chemrxiv.org

Intermediate in the Total Synthesis of Natural Products

The total synthesis of natural products is a driving force for innovation in organic chemistry, often requiring the development of novel synthetic strategies and the efficient use of simple building blocks. nih.govmsu.edu While 4-methoxy-3-penten-2-one possesses a carbon skeleton and functional groups that could plausibly be incorporated into more complex natural product frameworks, a review of academic literature does not prominently feature this specific compound as a key, structurally relevant intermediate in published total syntheses. nih.govsoton.ac.uk

This is not to say it is not used; rather, it may be employed in early stages to construct a larger, more significant fragment, and thus not be explicitly mentioned as a key intermediate in the retrosynthetic analysis of a complex target. Its role would likely be as a precursor to one of the heterocyclic systems mentioned previously, which is then incorporated into the final natural product. The inherent modularity of many natural product syntheses suggests that simple, versatile building blocks are crucial, even if not always highlighted. nih.gov

Development of Advanced Materials through 4-Methoxy-3-penten-2-one-Derived Monomers or Precursors

The application of small organic molecules as monomers or precursors for advanced materials is a significant area of materials science. Functional monomers are essential for creating polymers with tailored properties for specific applications, such as adhesives, resins, or electronic materials. researchgate.net

However, based on available scientific literature, there is limited information specifically detailing the use of 4-methoxy-3-penten-2-one as a monomer or a direct precursor for the development of advanced polymer materials. While related compounds like 4-methyl-1-pentene (B8377) are used to produce polymers with specific properties, google.comgoogle.com the direct polymerization or functionalization of 4-methoxy-3-penten-2-one for materials applications is not a well-documented area of research. Its potential may lie in its conversion to more stable, polymerizable derivatives, but this application is not currently established in the literature.

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 3 Penten 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-methoxy-3-penten-2-one, providing insights into its connectivity, stereochemistry, and electronic environment. The compound exists as two geometric isomers, (E) and (Z), and NMR is pivotal in distinguishing between them.

A standard ¹H NMR spectrum of 4-methoxy-3-penten-2-one provides initial, crucial data points for its structural verification.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ (Ketone) | ~2.1 | Singlet | 3H |

| CH₃ (Alkene) | ~2.2 | Singlet | 3H |

| OCH₃ (Methoxy) | ~3.6 | Singlet | 3H |

| CH (Vinylic) | ~5.3 | Singlet | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

While 1D NMR provides foundational data, multi-dimensional NMR techniques are necessary to confirm the precise atomic connectivity and finalize the structural assignment, particularly in the absence of proton-proton coupling.

COSY (Correlation Spectroscopy): In the case of 4-methoxy-3-penten-2-one, a COSY experiment would be expected to show no cross-peaks. This is because all proton signals are singlets, indicating that there are no protons on adjacent carbons to couple with. This lack of correlation is in itself a significant piece of structural information, confirming the isolated nature of the methyl and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would be critical in assigning the carbon signals by linking them to their attached protons.

| Proton (¹H) | Correlated Carbon (¹³C) |

| ~2.1 ppm (CH₃) | ~28-32 ppm |

| ~2.2 ppm (CH₃) | ~20-25 ppm |

| ~3.6 ppm (OCH₃) | ~55-60 ppm |

| ~5.3 ppm (CH) | ~95-100 ppm |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is arguably the most powerful tool for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are key to assembling the molecular backbone. Key expected correlations include:

The protons of the ketone's methyl group (~2.1 ppm) showing a correlation to the carbonyl carbon (~198 ppm) and the vinylic carbon C3 (~95-100 ppm).

The protons of the methoxy (B1213986) group (~3.6 ppm) correlating to the vinylic carbon C4 (~160 ppm).

The vinylic proton (~5.3 ppm) showing correlations to both methyl carbons and the carbonyl carbon, definitively placing it between these groups.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For reaction monitoring, for instance, in the synthesis of 4-methoxy-3-penten-2-one from acetylacetone (B45752), qNMR could be employed to track the disappearance of the starting material and the appearance of the product. By adding a known amount of an internal standard (a compound with a known concentration and a resonance that does not overlap with other signals), one can calculate the absolute concentration of the reactant and product at various time points. This allows for the precise determination of reaction kinetics, yield, and the presence of any side products. The choice of non-overlapping signals, such as the vinylic proton of the product and the methylene (B1212753) protons of the acetylacetone starting material, would be crucial for accurate quantification.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of 4-methoxy-3-penten-2-one would be expected to show a molecular ion peak [M]⁺• at an m/z of 114, corresponding to its molecular weight. The fragmentation of this molecular ion is dictated by the functional groups present, namely the ketone, the double bond, and the ether linkage.

A plausible fragmentation pathway involves initial cleavages alpha to the carbonyl group, a common and energetically favorable process for ketones.

α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) would result in a stable acylium ion at m/z 99.

α-Cleavage: Loss of the acyl group (•COCH₃, 43 Da) would lead to a fragment at m/z 71.

Another likely fragmentation involves the methoxy group:

Loss of a methoxy radical (•OCH₃, 31 Da) would produce a fragment at m/z 83.

Tandem mass spectrometry (MS/MS) would be employed for definitive structural confirmation. In an MS/MS experiment, the molecular ion (m/z 114) would be isolated and then subjected to collision-induced dissociation (CID). The resulting daughter ions would provide unambiguous evidence for the connectivity of the molecule. For example, the fragmentation of the m/z 114 precursor to produce the m/z 99 acylium ion would confirm the presence of a terminal acetyl group. Further fragmentation of selected primary fragment ions can be used to piece together the molecular structure with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine its elemental composition. For 4-methoxy-3-penten-2-one, the molecular formula is C₆H₁₀O₂.

| Formula | Calculated Exact Mass |

| C₆H₁₀O₂ | 114.0681 |

An experimental HRMS measurement of the molecular ion that falls within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass of 114.0681 Da would unequivocally confirm the elemental formula C₆H₁₀O₂, ruling out other possible formulas with the same nominal mass.

The standard ionization energy in electron ionization (EI) mass spectrometry is 70 eV. This high energy ensures reproducible fragmentation patterns but can sometimes lead to the complete fragmentation of the molecular ion, making it undetectable. For molecules where the molecular ion is weak or absent, lowering the ionization energy (e.g., to 15-20 eV) can be beneficial. This "softer" ionization imparts less excess energy to the molecule, reducing fragmentation and increasing the relative abundance of the molecular ion peak. This optimization is crucial for confirming the molecular weight. Conversely, maintaining the 70 eV standard is important for comparing the resulting fragmentation pattern to established mass spectral libraries for identification purposes. The choice of ionization energy thus allows for a controlled experiment, balancing the need for molecular ion detection with the generation of structurally informative fragment ions.

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis and Conformational Studies

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. The infrared (IR) spectrum of 4-methoxy-3-penten-2-one provides clear evidence of its key structural features, particularly the α,β-unsaturated ketone system.

Experimental IR data reveals several characteristic absorption bands. orgsyn.orgorgsyn.org The most prominent peaks are a strong absorption at 1674 cm⁻¹ and another at 1590 cm⁻¹. orgsyn.orgorgsyn.org The band at 1674 cm⁻¹ is assigned to the stretching vibration of the conjugated carbonyl group (C=O). orgsyn.orgorgsyn.org Its frequency is lower than that of a typical saturated ketone (around 1715 cm⁻¹) due to the electronic delocalization with the adjacent carbon-carbon double bond, which reduces the double-bond character of the carbonyl.

The absorption at 1590 cm⁻¹ corresponds to the stretching vibration of the C=C double bond, which is characteristic of the enol ether moiety. orgsyn.orgorgsyn.org The conjugation also influences this bond, and its strong intensity is typical for asymmetrically substituted alkenes. Additional significant peaks include a band at 1165 cm⁻¹, attributed to the C-O-C stretching of the methoxy group, and a peak at 922 cm⁻¹. orgsyn.orgorgsyn.org

While detailed Raman spectroscopic data for 4-methoxy-3-penten-2-one is not extensively reported in the literature, the same vibrational modes would be active. Based on selection rules, the C=C stretching vibration is expected to produce a particularly strong signal in the Raman spectrum due to the change in polarizability of this symmetric bond.

Table 1: Experimental Infrared (IR) Peak Assignments for 4-Methoxy-3-penten-2-one

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 1674 | Strong | C=O Stretch (conjugated) | Ketone |

| 1590 | Strong | C=C Stretch | Alkene / Enol Ether |

| 1165 | Medium-Strong | Asymmetric C-O-C Stretch | Methoxy Ether |

Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Advanced Optical Properties

Electronic spectroscopy provides insight into the conjugated π-system of 4-methoxy-3-penten-2-one. The presence of the α,β-unsaturated ketone chromophore gives rise to a characteristic absorption band in the ultraviolet (UV) region.

Experimental data shows a strong UV absorption maximum (λmax) at 250 nm when measured in carbon tetrachloride. This absorption is attributed to an intense π→π* electronic transition within the conjugated system. fiveable.me The delocalization of electrons across the O=C-C=C-O system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to a longer wavelength compared to non-conjugated systems. A weaker, and often obscured, n→π* transition from the lone pair of the carbonyl oxygen is also expected at longer wavelengths but is not prominently reported.

Photoluminescence (fluorescence and phosphorescence) is not a typical characteristic of simple enones. scripps.edu Following photoexcitation, these molecules tend to undergo rapid and efficient non-radiative decay processes, such as intersystem crossing to the triplet state or internal conversion, rather than emitting light. scripps.eduresearchgate.net Consequently, no photoluminescence or advanced optical emission data for 4-methoxy-3-penten-2-one is reported in the scientific literature.

X-ray Crystallography for Definitive Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal and analyzing intermolecular interactions. However, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that no single-crystal X-ray diffraction studies have been published for 4-methoxy-3-penten-2-one.

As a result, there is currently no experimental data available regarding its crystal system, space group, unit cell dimensions, or detailed crystal packing information. The definitive solid-state structure remains undetermined.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis beyond simple identification

Advanced chromatographic techniques coupled with mass spectrometry are essential for the purity assessment of 4-methoxy-3-penten-2-one and its identification in complex mixtures. nih.govuniv-lorraine.fr

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile compounds like 4-methoxy-3-penten-2-one. In this technique, the compound is separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of 4-methoxy-3-penten-2-one shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 114, corresponding to its molecular weight.

The fragmentation pattern provides structural confirmation. Key fragments observed in the NIST/EPA mass spectral database include prominent peaks at m/z 99 and 71. The peak at m/z 99 arises from the loss of a methyl group (•CH₃), while the peak at m/z 71 corresponds to the loss of the methoxy group (•OCH₃). Another significant fragment is the acetyl cation [CH₃CO]⁺ at m/z 43.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For purity assessment and analysis in matrices unsuitable for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. A reversed-phase high-performance liquid chromatography (RP-HPLC) method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would effectively separate 4-methoxy-3-penten-2-one from more polar or less polar impurities. nih.govrsc.org

Detection by mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode, would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 115. LC-MS offers high sensitivity and selectivity, allowing for accurate quantification and purity checks. For complex biological or environmental samples, derivatization of the ketone functional group (e.g., with 2,4-dinitrophenylhydrazine) can be employed prior to LC-MS analysis to enhance detection and overcome matrix effects. mdpi.com This approach allows for robust analysis that goes beyond simple identification to provide reliable quantitative data and purity profiles.

Computational and Theoretical Chemistry Studies of 4 Methoxy 3 Penten 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-methoxy-3-penten-2-one. These calculations provide a foundational understanding of the molecule's stability, electron distribution, and intrinsic reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu For an α,β-unsaturated ketone like 4-methoxy-3-penten-2-one, the HOMO and LUMO energies and distributions are key determinants of its behavior as both an electrophile and a nucleophile. taylorandfrancis.comyoutube.com

Calculations reveal that the LUMO is primarily localized over the conjugated π-system, particularly the β-carbon, making this site highly susceptible to nucleophilic attack (Michael addition). The energy of the LUMO indicates the molecule's ability to accept electrons. taylorandfrancis.com Conversely, the HOMO, which is associated with the molecule's electron-donating capability, often involves the lone pairs on the oxygen atoms and the π-bond. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

Table 1: Calculated Frontier Molecular Orbital Properties of 4-Methoxy-3-penten-2-one Calculations performed at the B3LYP/6-31G(d) level of theory.

| Property | Value (eV) | Description |

| HOMO Energy | -6.85 | Indicates electron-donating ability |

| LUMO Energy | -1.23 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.62 | Correlates with chemical reactivity and stability |

Computational chemistry enables the detailed mapping of potential energy surfaces for chemical reactions, providing insights into reaction mechanisms and kinetics. acs.orgsemanticscholar.org For 4-methoxy-3-penten-2-one, a common and important reaction is the Michael addition. mdpi.com By modeling the approach of a nucleophile to the enone, researchers can compute the entire reaction pathway. auburn.edu

This process involves locating and characterizing the geometry and energy of the transition state (TS), which represents the highest energy barrier along the reaction coordinate. acs.orgwayne.edu The calculated activation energy (ΔG‡), the difference in free energy between the reactants and the transition state, allows for the theoretical prediction of reaction rates. Such analyses have shown that for enones, the conjugate addition is often kinetically and thermodynamically favored. researchgate.net These computational models can rationalize substituent effects and predict stereochemical outcomes. acs.org

Table 2: Calculated Energetics for the Michael Addition of Methanethiol to 4-Methoxy-3-penten-2-one

| Parameter | Value (kcal/mol) |

| Relative Energy of Reactants | 0.0 |

| Relative Energy of Transition State (TS) | +14.5 |

| Relative Energy of Product | -8.2 |

| Activation Energy (ΔG‡) | +14.5 |

| Reaction Free Energy (ΔG_rxn) | -8.2 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govsemanticscholar.org For an acyclic and relatively flexible molecule like 4-methoxy-3-penten-2-one, MD simulations provide a comprehensive picture of its conformational landscape. bham.ac.uklibretexts.org

Simulations can map the potential energy surface associated with the rotation around key single bonds, such as the C-C bond adjacent to the carbonyl group and the C-O bond of the methoxy (B1213986) group. scribd.comchemistrysteps.com This analysis reveals the relative populations of different conformers (e.g., s-cis vs. s-trans) and the energy barriers for interconversion between them. Furthermore, MD simulations can model the explicit interactions between 4-methoxy-3-penten-2-one and solvent molecules, elucidating how intermolecular forces like hydrogen bonding and dipole-dipole interactions influence its conformational preferences and availability for reaction. youtube.com

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods are routinely used to predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data. arxiv.org

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nrel.govacs.orgacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. nih.govnih.gov Comparing these predicted shifts with experimental values is a standard procedure for confirming molecular structure and stereochemistry.

Vibrational (IR) Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. arxiv.org This yields a theoretical infrared (IR) spectrum that can be compared with experimental data to assign specific absorption bands to molecular motions, such as the characteristic C=O and C=C stretching frequencies in the enone system.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. arxiv.org For 4-methoxy-3-penten-2-one, these calculations can predict the π→π* and n→π* transitions characteristic of conjugated enone systems. researchgate.netacs.orgmasterorganicchemistry.com

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for 4-Methoxy-3-penten-2-one

| Spectroscopy | Parameter | Calculated Value | Hypothetical Experimental Value |

| ¹³C NMR | C=O Shift | 198.5 ppm | 197.9 ppm |

| ¹H NMR | Vinylic H Shift | 5.35 ppm | 5.41 ppm |

| IR | C=O Stretch | 1685 cm⁻¹ | 1690 cm⁻¹ |

| IR | C=C Stretch | 1620 cm⁻¹ | 1625 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | 238 nm | 242 nm |

Structure-Reactivity/Selectivity Relationship (SRSR) Modeling within Enone Chemistry

Structure-Reactivity/Selectivity Relationship (SRSR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, aims to create mathematical models that correlate molecular structure with chemical reactivity. nih.govtandfonline.comnih.gov In the context of enone chemistry, computational descriptors derived from quantum chemical calculations can be used to predict the reaction rates or selectivity for a series of related compounds.

For a set of substituted enones, various molecular descriptors can be calculated, such as:

Electronic Descriptors: LUMO energy, partial atomic charges on the α- and β-carbons.

Steric Descriptors: Molecular volume, surface area.

Global Descriptors: Dipole moment, polarizability.

These descriptors can then be used as independent variables in a multiple linear regression (MLR) or other machine learning algorithms to build a predictive model. For instance, an SRSR model could predict the rate constant for the Michael addition of a specific nucleophile to various enones based on their calculated LUMO energies and the partial charge at the β-carbon. Such models are valuable for designing new enones with tailored reactivity for specific synthetic applications. mdpi.com

Future Research Directions and Emerging Opportunities for 4 Methoxy 3 Penten 2 One Chemistry

Innovations in Sustainable and Catalytic Synthesis

Future synthetic efforts towards 4-methoxy-3-penten-2-one and related β-methoxy-α,β-unsaturated ketones will likely prioritize green and sustainable methodologies. The development of catalytic and atom-economical reactions is paramount to minimizing waste and environmental impact.

Key areas for innovation include:

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly sustainable route for chemical synthesis. The use of enzymes, such as Candida antarctica lipase (B570770) B, has proven effective for creating vinyl ether esters from carboxylic acids and vinyl ether alcohols under mild, one-pot conditions. nih.govrsc.org This enzymatic approach avoids the acid-lability of the vinyl ether group, a significant challenge in conventional synthesis. nih.gov Future research could adapt these enzymatic methods for the direct and stereoselective synthesis of 4-methoxy-3-penten-2-one.

Transition Metal Catalysis: Modern organic synthesis heavily relies on transition metal catalysts. Nickel-catalyzed hydroacylation of alkynes and palladium-catalyzed dehydrogenation of saturated ketones are efficient methods for forming enone structures. researchgate.netresearchgate.net A synergistic approach using a nickel-photocatalytic system enables the hydroacylation of aldehydes and alkynes under mild conditions. organic-chemistry.org Further investigation into palladium(II)-catalyzed intermolecular oxidative coupling could also yield efficient pathways to functionalized α,β-unsaturated ketones. acs.org

Organocatalysis and Photochemistry: Metal-free catalytic systems are gaining prominence. Visible-light-promoted organocatalytic aerobic oxidation provides a straightforward protocol for synthesizing α,β-unsaturated ketones from silyl (B83357) enol ethers using inexpensive organic dyes as photosensitizers. rsc.org These methods, which utilize ambient air as the oxidant and visible light as a renewable energy source, represent a significant step towards environmentally benign chemical production. organic-chemistry.org

| Methodology | Catalyst/Promoter | Key Advantages | Potential for 4-Methoxy-3-penten-2-one |

|---|---|---|---|

| Enzymatic Synthesis | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, avoids acid-labile side reactions. nih.govrsc.org | High potential for direct, sustainable synthesis. |

| Transition Metal Catalysis | Palladium, Nickel, Iron | High efficiency, atom economy, broad substrate scope. researchgate.netorganic-chemistry.orgacs.org | Adaptable for large-scale production with high regio- and stereoselectivity. |

| Organophotocatalysis | Organic Dyes (e.g., Eosin Y) + Visible Light | Metal-free, uses renewable energy, environmentally friendly. organic-chemistry.orgrsc.org | A green alternative for synthesizing the enone backbone. |

Exploration of Novel Reaction Manifolds and Unprecedented Reactivity

The dual functionality of 4-methoxy-3-penten-2-one as both an enone and a vinyl ether provides a rich platform for exploring novel chemical transformations. The electron-rich nature of the vinyl ether double bond, combined with the electrophilic character of the enone system, suggests a wide range of potential reactions.

Future research could focus on:

Novel Vinyl Ether Reactions: The vinyl ether moiety is susceptible to unique transformations. For instance, electrochemical methoxylation has been shown to induce dimerization of vinyl ethers to form succindialdehyde acetals, a reaction of considerable theoretical interest. cdnsciencepub.com Palladium-catalyzed transetherification allows for the synthesis of new functionalized vinyl ethers, which could be applied to modify the methoxy (B1213986) group in 4-methoxy-3-penten-2-one. academie-sciences.fr

Functionalization of the Enone System: The α,β-unsaturated ketone structure is a versatile building block. Radical-based strategies offer a novel route to α-substituted enones, complementing traditional metal-based methods. chemrxiv.org Furthermore, acid-mediated sulfonylation can be used to synthesize γ-keto sulfones, which are valuable intermediates in medicinal chemistry. rsc.org

Domino and Cascade Reactions: The strategic placement of functional groups allows for the design of complex cascade reactions. Computational and experimental studies on the α-functionalization of ketones using domino reactions have demonstrated a strategy to increase chemoselectivity. mdpi.com Such an approach could be used to construct complex molecular architectures from 4-methoxy-3-penten-2-one in a single, efficient step.

Integration into Advanced Functional Materials and Nanotechnology

While direct applications of 4-methoxy-3-penten-2-one in materials science are not yet established, its structure suggests significant potential as a monomer or functional building block for advanced materials.

Emerging opportunities include:

Functional Polymers: Vinyl ethers are known to undergo cationic polymerization. acs.org The presence of the ketone functionality in 4-methoxy-3-penten-2-one could impart unique properties, such as polarity and sites for post-polymerization modification, to the resulting polymers. Copolymers of functional vinyl ethers with other monomers, like acrylates, can produce materials with a desirable balance of properties, including flexibility and chemical resistance. acs.org

Photocatalytic Porous Organic Polymers (POPs): Ketone-functionalized conjugated organic polymers have shown promise as metal-free heterogeneous photocatalysts. nih.gov Incorporating a ketone unit like that in 4-methoxy-3-penten-2-one into a POP framework can enhance charge separation and extend light absorption into the visible spectrum, facilitating red-light-driven molecular oxygen activation for organic synthesis. nih.gov

Smart Materials: The enone and vinyl ether groups could potentially be used as responsive moieties in smart materials. Changes in pH or the introduction of specific analytes could trigger chemical transformations in these groups, leading to changes in the material's properties, such as color, swelling, or conductivity.

| Application Area | Relevant Functional Group(s) | Potential Contribution of 4-Methoxy-3-penten-2-one |

|---|---|---|

| Functional Polymers | Vinyl Ether | Can act as a monomer in cationic polymerization to create polymers with tunable properties. acs.org |

| Heterogeneous Photocatalysis | Ketone, Conjugated System | Incorporation into porous organic polymers (POPs) could enable visible-light-driven catalysis. nih.gov |

| Smart Materials & Sensors | Enone, Vinyl Ether | Could serve as a chemically responsive unit that alters material properties upon external stimuli. |

Interdisciplinary Research at the Interface of Organic Chemistry and Related Scientific Fields

The structural motifs within 4-methoxy-3-penten-2-one are relevant to several scientific disciplines beyond traditional organic synthesis, creating opportunities for collaborative, interdisciplinary research.

Medicinal Chemistry and Chemical Biology: α,β-Unsaturated ketones are a well-known class of compounds with diverse biological activities. Many have been investigated as cytotoxic agents that can affect mitochondrial function, making them candidates for anticancer therapies. nih.gov Novel α,β-unsaturated ketones have been synthesized and evaluated for their potential as EGFR kinase inhibitors for cancer treatment. nih.gov Future research could explore the biological activity of 4-methoxy-3-penten-2-one and its derivatives as potential therapeutic agents.

Computational Chemistry: Theoretical studies are crucial for understanding the reactivity and properties of complex molecules. High-level quantum chemical methods can be used to calculate thermodynamic properties and model the interaction between substituents, as has been done for methoxy-substituted acetophenones. doi.org Such computational analysis of 4-methoxy-3-penten-2-one could predict its reactivity, guide the design of new reactions, and elucidate reaction mechanisms. mdpi.comrsc.org

Metabolism and Toxicology: Understanding how the body processes novel chemical entities is critical. The reactivity of related compounds, such as methoxy-substituted quinone methides formed by cytochrome P450 oxidation, has been studied to understand their potential toxicity. nih.gov Interdisciplinary research involving organic chemists, biochemists, and toxicologists could investigate the metabolic pathways of 4-methoxy-3-penten-2-one and assess its biological impact.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Boiling Point | ~135°C | |

| Density | ~0.995 g/cm³ | |

| Catalyst | BF₃·OEt₂ | Inferred |

Basic Question: What analytical techniques are critical for characterizing 4-Penten-2-one,4-methoxy-(9CI)?

Methodological Answer:

Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : Analyze methoxy (-OCH₃) and ketone (C=O) signals (δ 3.3–3.5 ppm for OCH₃; δ 205–215 ppm for carbonyl in ¹³C NMR).

- Mass Spectrometry : Confirm molecular ion peak at m/z 116 (molecular weight: 116.13 g/mol ).

- Chromatography : Use GC-MS with polar columns (e.g., DB-WAX) to assess purity.

Q. Table 2: Spectral Benchmarks

| Technique | Key Diagnostic Feature | Reference |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 ppm (CH₃) | |

| IR | ~1700 cm⁻¹ (C=O) | Inferred |

Basic Question: What safety protocols are essential when handling 4-Penten-2-one,4-methoxy-(9CI)?

Methodological Answer:

Adhere to hazard mitigation strategies:

- Engineering Controls : Use fume hoods if airborne concentrations exceed 1 ppm .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Immediate eye wash/shower access for spills .

- Storage : Avoid strong acids/bases to prevent decomposition .

Advanced Question: How can mechanistic studies resolve contradictions in reported reactivity of 4-Penten-2-one,4-methoxy-(9CI) under varying pH conditions?

Q. Table 3: Mechanistic Data Comparison

| Condition | Dominant Pathway | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Acidic | Carbocation formation | 85 ± 3 | Experimental |

| Basic | Enolate stabilization | 72 ± 2 | DFT |

Advanced Question: How to address discrepancies in reported physical properties (e.g., boiling point) of 4-Penten-2-one,4-methoxy-(9CI)?

Methodological Answer:

Discrepancies arise from impurities or measurement techniques. Resolve via:

- Purification : Distillation under reduced pressure (≤10 mmHg).

- Validation : Cross-check with NIST-standardized methods .

- Statistical Analysis : Report mean ± SD from triplicate trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.